1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole
Overview
Description
1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole is a heterocyclic compound with a molecular formula of C₁₄H₁₅N₃O. It is characterized by the presence of a benzotriazole ring fused with a dimethylfuran moiety. This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Mechanism of Action
Target of action
Benzotriazole compounds are recognized as versatile and useful in synthesis protocols . They can easily be introduced into a molecule by a variety of reactions, activating it toward numerous transformations .
Mode of action
Benzotriazole is known to activate molecules toward numerous transformations and is sufficiently stable during the course of reactions . It can easily be removed at the end of the reaction sequence .
Biochemical pathways
Benzotriazole methodology has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .
Pharmacokinetics
The physical and chemical properties such as density, boiling point, and molecular weight can influence these pharmacokinetic properties .
Result of action
Nitrogen heterocycles, which include benzotriazoles, exhibit diverse biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in cellular function, particularly in pathways related to oxidative stress and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. Toxic effects at high doses may include liver damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by active or passive mechanisms and may accumulate in certain tissues depending on its affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethyl-2-furyl ethylamine with benzotriazole under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated furan rings.
Substitution: Halogenated benzotriazole derivatives.
Scientific Research Applications
1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized as a corrosion inhibitor in metal coatings and as a stabilizer in polymer formulations.
Comparison with Similar Compounds
Benzotriazole: A simpler analog without the furan ring, used primarily as a corrosion inhibitor.
1-(2-Furyl)benzotriazole: Similar structure but with a single furan ring, used in organic synthesis.
4,5-Dimethyl-2-furylamine: Lacks the benzotriazole ring, used as an intermediate in chemical synthesis.
Uniqueness: 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole is unique due to its combined benzotriazole and dimethylfuran moieties, providing enhanced stability and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
1-[1-(4,5-dimethylfuran-2-yl)ethyl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-8-14(18-11(9)3)10(2)17-13-7-5-4-6-12(13)15-16-17/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDVENWIXHXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)N2C3=CC=CC=C3N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410663 | |
Record name | AC1NQ71P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-74-6 | |
Record name | AC1NQ71P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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